3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-
Overview
Description
“3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-” is a chemical compound with the CAS Number: 1630907-28-6 . It has a molecular weight of 380.36 . The IUPAC name for this compound is 3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H25N3.2ClH/c1-3-7-17(8-4-1)13-22-15-19-11-21-12-20(16-22)23(19)14-18-9-5-2-6-10-18 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Conversions
Polyhedral Compounds : Derivatives of 3,7,9-triazabicyclo[3.3.1]nonane have been utilized in the synthesis of nitrogen-containing pentacyclic compounds. These heteropolyhedral structures have potential applications in the field of chemistry (Minasyan et al., 1994).
Novel Piperazine Building Blocks : The preparation of 3,7,9-triazabicyclo[3.3.1]nonane and related compounds has been reported for their use as novel bridged piperazine building blocks, which have a range of applications in chemical synthesis (Révész et al., 2005).
Heterocyclization Reactions : The compound has been used in heterocyclization reactions to form new compounds based on thiadiaza-, triaza-, and tetraazatricyclic systems, expanding the variety of compounds available for chemical research (Agadzhanyan et al., 1998).
Photochemical and Physical Properties
Photochemistry : Studies on the photochemistry of derivatives of 3,7,9-triazabicyclo[3.3.1]nonane have contributed to understanding the transformation of these compounds under UV irradiation, which is important in fields like materials science (Averina et al., 2001).
Lipid Bilayer Modifiers : Novel derivatives of this compound have been synthesized for their potential use as molecular switches in the development of stimulus-sensitive liposomal containers, indicating applications in drug delivery and nanotechnology (Veremeeva et al., 2019).
Chemical Reactions and Synthesis
Fischer–Tropsch Type Reactions : The compound has been studied in the context of Fischer–Tropsch type reactions, highlighting its potential in organic synthesis and chemical reaction studies (Yalpani & Köster, 1992).
Aminal Reactions : Research on the reaction of cyclic aminals with diazonium ions using derivatives of 3,7,9-triazabicyclo[3.3.1]nonane has led to the synthesis of new series of compounds, contributing to the broad field of organic chemistry (Rivera & González-Salas, 2010).
Conformational and Structural Studies
Conformational Study : Studies on the conformation of amides derived from 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide contribute to a better understanding of molecular structures and their implications in chemistry and material science (Fernández et al., 1992).
Triazene Synthesis : The synthesis of 3,7,9- and 2,6,9-triazabicyclo(3.3.1)nonane derivatives has been explored for their unique chemical and biological properties, underscoring the compound's importance in medicinal chemistry and pharmacology (Pradipta & Tanaka, 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, which indicates that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Properties
IUPAC Name |
3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3/c1-3-7-17(8-4-1)13-22-15-19-11-21-12-20(16-22)23(19)14-18-9-5-2-6-10-18/h1-10,19-21H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGGAGSGIFAHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(N2CC3=CC=CC=C3)CN1)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730677 | |
Record name | 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864448-31-7 | |
Record name | 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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